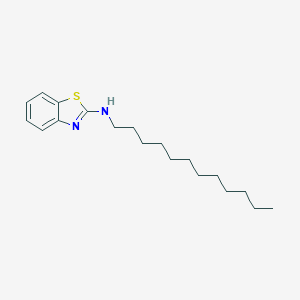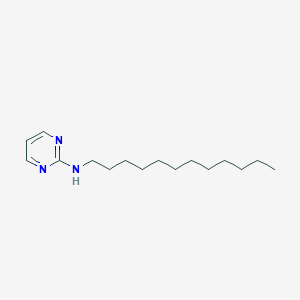![molecular formula C21H23ClN4OS B303551 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B303551.png)
3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential use in various fields.
Mecanismo De Acción
The mechanism of action of 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of cancer cell growth, viral replication, and inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been reported to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide in lab experiments is its high purity and yield. However, its mechanism of action is not fully understood, which can limit its use in certain studies. Additionally, more research is needed to determine its potential side effects and toxicity in humans.
Direcciones Futuras
Include investigating its potential use in combination with other drugs for cancer treatment and studying its effects on other viral infections and inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the reaction of tert-butyl 6-(5-chloropyridin-2-ylamino)thieno[2,3-b]quinoline-2-carboxylate with ammonia in the presence of a palladium catalyst. This method has been reported to have a high yield and purity of the desired product.
Aplicaciones Científicas De Investigación
3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been studied for its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to have anticancer, antiviral, and anti-inflammatory properties.
Propiedades
Nombre del producto |
3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
|---|---|
Fórmula molecular |
C21H23ClN4OS |
Peso molecular |
415 g/mol |
Nombre IUPAC |
3-amino-6-tert-butyl-N-(5-chloropyridin-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H23ClN4OS/c1-21(2,3)12-4-6-15-11(8-12)9-14-17(23)18(28-20(14)25-15)19(27)26-16-7-5-13(22)10-24-16/h5,7,9-10,12H,4,6,8,23H2,1-3H3,(H,24,26,27) |
Clave InChI |
CFXPJRNSZFFEKJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C=C3C(=C(SC3=N2)C(=O)NC4=NC=C(C=C4)Cl)N |
SMILES canónico |
CC(C)(C)C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=NC=C(C=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)


![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)